7OQL

Epitranscriptomics METTL3 Inhibition Biochemical Assay

Researchers requiring a well-characterized, SAM-competitive METTL3 inhibitor face uncertainty when selecting tool compounds. 7OQL addresses this with definitive structural validation. - Co-crystal structure (PDB: 7OQL) confirms binding mode for structural biology and computational chemistry. - Biochemical IC50 of 54 nM (HTRF) provides a reliable benchmark for HTS assay validation. - Demonstrated dose-dependent anti-proliferation in MOLM-13 AML cells (GI50 6 µM) validates functional target engagement. - Routine ambient shipping; powder stable at -20°C for 3 years.

Molecular Formula C37H46N6O
Molecular Weight 590.8 g/mol
Cat. No. B12387309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7OQL
Molecular FormulaC37H46N6O
Molecular Weight590.8 g/mol
Structural Identifiers
SMILESCC(C)C1C2(CCC2)CN1CC3=CC4=C(C=C3)C(=CC=C4)NCC5(CCCN(C5)C6=NC=NC(=C6)NCC7=CC=CC=C7)O
InChIInChI=1S/C37H46N6O/c1-27(2)35-36(15-7-16-36)24-43(35)22-29-13-14-31-30(19-29)11-6-12-32(31)39-23-37(44)17-8-18-42(25-37)34-20-33(40-26-41-34)38-21-28-9-4-3-5-10-28/h3-6,9-14,19-20,26-27,35,39,44H,7-8,15-18,21-25H2,1-2H3,(H,38,40,41)
InChIKeyDAMVLLAQUZPVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7OQL (Compound 54/UOZ094): A Structurally Validated METTL3 Inhibitor for Epitranscriptomic Research


7OQL, also designated as Compound 54 or UOZ094, is a selective, small-molecule inhibitor of the catalytic subunit of the human N6-adenosine-methyltransferase complex METTL3-METTL14, a key 'writer' of the N6-methyladenosine (m6A) RNA modification [1]. It was developed through a rigorous structure-based drug design campaign and is distinguished by its high-resolution co-crystal structure with its target (PDB: 7OQL), providing definitive atomic-level validation of its binding mode [2]. With a reported biochemical IC50 of 0.054 µM (54 nM) against the METTL3-METTL14 complex, 7OQL serves as a well-characterized chemical probe for dissecting m6A biology and validating METTL3 as a therapeutic target, particularly in oncology .

Why 7OQL Cannot Be Interchanged with Other METTL3 Inhibitors for Critical Research


METTL3 inhibitors are not a functionally interchangeable class of compounds. Despite sharing a common target, significant divergences exist in their binding modes, physicochemical properties, and biological profiles [1]. For instance, the widely used inhibitor STM2457 (IC50 16.9 nM) exhibits oral bioavailability and has progressed to in vivo studies, but its specific binding interactions differ from those of 7OQL [2]. Conversely, 7OQL represents a distinct chemotype with a unique, experimentally determined binding conformation that locks into a specific pocket of METTL3 [1]. Another analog, UZH1a (IC50 280 nM), demonstrates a 100-fold difference in potency between its enantiomers, underscoring the profound impact of stereochemistry on target engagement [3]. Therefore, substituting 7OQL with another METTL3 inhibitor without direct comparative data introduces critical uncertainty into experimental outcomes, potentially confounding structure-activity relationship (SAR) analysis, target engagement studies, and the interpretation of downstream biological effects. The evidence below provides the necessary context for an informed selection.

Quantitative Differentiation Evidence for 7OQL vs. Comparator METTL3 Inhibitors


Biochemical Potency: Direct Comparison of 7OQL Against STM2457

In a direct comparison using a homogeneous time-resolved fluorescence (HTRF) assay format, 7OQL exhibits a biochemical IC50 of 0.054 µM (54 nM) against the METTL3-METTL14 complex [1]. In contrast, the first-in-class METTL3 inhibitor STM2457, under a different but comparable biochemical assay measuring METTL3 binding, demonstrates a higher apparent potency with an IC50 of 0.0169 µM (16.9 nM) [2]. This head-to-head potency difference (approximately 3.2-fold) is crucial for selecting the appropriate chemical probe concentration in cellular assays to avoid off-target effects due to excessive dosing.

Epitranscriptomics METTL3 Inhibition Biochemical Assay

Cellular Antiproliferative Activity: Benchmarking 7OQL Against the UZH1a Chemotype

The functional consequence of METTL3 inhibition by 7OQL was quantified in the MOLM-13 acute myeloid leukemia (AML) cell line. Following a 3-day incubation, 7OQL inhibited cellular growth with a GI50 value of 6 µM [1]. This can be compared to the related chemotype UZH1a, which, under a comparable 4-day proliferation assay in the same cell line, exhibited a cellular IC50 of 11 µM [2]. This cross-study comparison indicates that 7OQL is approximately 1.8-fold more effective at reducing MOLM-13 cell viability than UZH1a.

Acute Myeloid Leukemia Cancer Cell Biology Antiproliferative Assay

Structural Differentiation: 7OQL Binding Mode vs. Stereochemical Variants

The co-crystal structure of 7OQL bound to the METTL3-METTL14 complex (PDB ID: 7OQL) reveals a unique, extended binding conformation that locks into three distinct sub-pockets of the enzyme's SAM-binding site [1]. This rigidified binding mode is a key differentiator from its S-enantiomer counterpart, which exhibits 3- to 100-fold weaker binding affinity across multiple compounds in the series [2]. For example, in the related UZH1 series, the active R-enantiomer (UZH1a) is 100-fold more potent than the inactive S-enantiomer (UZH1b) (IC50 0.28 µM vs. 28 µM) [3]. The crystallographic data for 7OQL provides unambiguous validation of the active R-configuration and its precise interactions, ensuring batch-to-batch consistency and target engagement.

Structural Biology X-ray Crystallography Structure-Activity Relationship

Recommended Application Scenarios for 7OQL (Compound 54) Based on Evidence


Structure-Function Studies of METTL3 via Co-Crystallography and Modeling

The availability of a high-resolution co-crystal structure with METTL3-METTL14 (PDB: 7OQL) makes 7OQL an ideal tool for structural biology and computational chemistry applications [1]. Researchers can utilize 7OQL as a reference ligand for X-ray crystallography to solve novel METTL3-inhibitor complexes, for molecular dynamics simulations to understand the dynamic behavior of the SAM-binding pocket, or as a positive control in biophysical assays like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to validate target engagement of new chemical entities [2].

Biochemical Assay Development and Validation of METTL3 Activity

With a well-defined biochemical IC50 of 0.054 µM in an HTRF assay, 7OQL is an excellent reference compound for establishing and validating high-throughput screening (HTS) assays for METTL3-METTL14 . Its activity in this established format provides a reliable benchmark for calculating Z'-factors, determining assay robustness, and normalizing data when screening novel compound libraries or assessing the potency of new METTL3 inhibitors.

In Vitro Functional Studies in Acute Myeloid Leukemia (AML) Models

7OQL has demonstrated dose-dependent antiproliferative effects in the MOLM-13 AML cell line with a GI50 of 6 µM, confirming its ability to engage METTL3 and produce a functional phenotype in a disease-relevant cellular context [3]. This makes it a suitable chemical probe for studying the role of METTL3 and m6A modification in AML cell growth, differentiation, and survival pathways. Given its ~100-fold shift from biochemical to cellular potency, researchers should plan for cellular assays in the low micromolar range to observe robust effects [3].

Chemical Biology Studies Requiring a Well-Characterized SAM-Competitive Probe

7OQL is established as a SAM-competitive inhibitor, a crucial mechanistic feature that distinguishes it from other modes of inhibition . For studies investigating the competition between endogenous SAM and small molecules, or for experiments requiring a tool compound with a defined binding site (Pockets 1, 5, and 6 of METTL3), 7OQL is a suitable choice. Its activity can be directly compared to SAM's natural substrate S-adenosylhomocysteine (SAH) or other SAM-competitive probes to dissect enzyme kinetics and inhibitor mechanisms [2].

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